molecular formula C25H23N3O3 B3008528 N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-21-6

N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B3008528
CAS No.: 892280-21-6
M. Wt: 413.477
InChI Key: DYUFSMBSAPBIAW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazoline carboxamide class, characterized by a fused bicyclic core with two carbonyl groups at positions 2 and 2. The structure includes a phenethyl group at position 3 and a 4-methylbenzyl substituent on the carboxamide moiety at position 3.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-17-7-9-19(10-8-17)16-26-23(29)20-11-12-21-22(15-20)27-25(31)28(24(21)30)14-13-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUFSMBSAPBIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the tetrahydroquinazoline class. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C25H23N3O3
  • Molecular Weight : 413.477 g/mol
  • IUPAC Name : N-[(4-methylphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

The structure of this compound includes a quinazoline core with various substituents that may influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In Vitro Studies : A study investigating derivatives of quinazoline reported that certain modifications led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines:

  • Cell Line Studies : In vitro assays showed that this compound can induce apoptosis in cancer cells such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines were reported to be around 226 µg/mL and 242.52 µg/mL respectively .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of oxidative stress and the activation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy:

  • Cytokine Inhibition : Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in HeLa and A549 cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of quinazoline derivatives found that modifications at the 7-position significantly enhanced antibacterial activity against MRSA strains. The study utilized standard disc diffusion methods to assess efficacy and determined minimum inhibitory concentrations (MIC) for various derivatives .

Case Study 2: Anticancer Potential

In a comparative study assessing various quinazoline derivatives for anticancer activity, this compound was highlighted for its significant cytotoxic effects on human cancer cell lines. Further investigation into its mechanism revealed that it activates caspase pathways leading to programmed cell death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural features are compared below with analogs from commercial and synthetic sources:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
Target Compound : N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 3: Phenethyl
- 7-Carboxamide: 4-methylbenzyl
C₃₀H₂₈N₃O₃ 478.57 g/mol N/A
sc-492703 : 1-(2-Cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 1: 2-Cyanobenzyl
- 3: 4-Ethylphenyl
- N: 2-Phenylethyl
C₃₄H₂₉N₅O₃ 579.63 g/mol
sc-492692 : 1-(2-Cyanobenzyl)-N-(2-furylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 1: 2-Cyanobenzyl
- 3: 4-Methylphenyl
- N: 2-Furylmethyl
C₃₀H₂₅N₅O₄ 543.55 g/mol
BGC Compound : N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 1: 3-Nitrobenzyl
- 3: 4-Methylphenyl
- N: 2-Chlorobenzyl
C₃₂H₂₆ClN₅O₅ 620.04 g/mol
Compound : N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 3: 2-Methoxyethyl
- N: 4-(4-Chlorophenoxy)phenyl
C₂₄H₂₀ClN₃O₅ 465.90 g/mol
Key Observations:

Substituent Diversity: The target compound features a phenethyl group at position 3, which may enhance lipophilicity compared to analogs with smaller substituents (e.g., 4-methylphenyl in sc-492692). The N-(4-methylbenzyl) group at the carboxamide position is less electron-withdrawing than the 2-cyanobenzyl or 3-nitrobenzyl groups in sc-492703 and the BGC compound, respectively. This could influence binding interactions in biological targets .

Molecular Weight and Polarity: The target compound (478.57 g/mol) is mid-range in molecular weight compared to bulkier analogs like sc-492703 (579.63 g/mol). Lower molecular weight may improve bioavailability .

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